molecular formula C16H16Cl2N2O4S B3552356 N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3552356
M. Wt: 403.3 g/mol
InChI Key: NDHADAJKKWWSHJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with methylglycine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl N-(3,4-dichlorophenyl)carbamate
  • Methyl N-(3,4-dichlorophenyl)carbamate
  • 3,4-Dichlorophenylacetic acid

Uniqueness

N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its combination of dichlorophenyl and methoxyphenyl groups, which provide unique reactivity and potential for diverse applications. Its sulfonyl group also contributes to its strong binding affinity to molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-20(25(22,23)13-6-4-12(24-2)5-7-13)10-16(21)19-11-3-8-14(17)15(18)9-11/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHADAJKKWWSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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